Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate
Overview
Description
Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include nitration, esterification, and carbamothioylation reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nitro group or other functional groups within the molecule.
Reduction: Typically targets the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice are tailored to each specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate is used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure and functional groups.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action for Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and other functional groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-nitrobenzoate
- Ethyl 4-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
What sets Butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate apart from similar compounds is its additional functional groups, which provide unique reactivity and potential for diverse applications. The presence of the ethoxy and carbamothioylamino groups, in particular, offers distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
butyl 4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-3-5-12-30-20(26)14-6-9-16(10-7-14)22-21(31)23-19(25)15-8-11-18(29-4-2)17(13-15)24(27)28/h6-11,13H,3-5,12H2,1-2H3,(H2,22,23,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFOUAJWHPTNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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